molecular formula C21H23NO B14232674 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- CAS No. 530084-25-4

3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)-

Cat. No.: B14232674
CAS No.: 530084-25-4
M. Wt: 305.4 g/mol
InChI Key: IBPXBPPFVGQUBI-UHFFFAOYSA-N
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Description

3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes nitrogen and oxygen atoms. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, ring-closing metathesis of a dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines can be employed . Another method involves the cyclization of propargyl nitrones under basic conditions, which has been shown to yield benzazepinones in moderate to high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to act as an opioid receptor antagonist and integrin antagonist sets it apart from other benzazepines .

Properties

CAS No.

530084-25-4

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

5-benzyl-2-butyl-1H-2-benzazepin-3-one

InChI

InChI=1S/C21H23NO/c1-2-3-13-22-16-18-11-7-8-12-20(18)19(15-21(22)23)14-17-9-5-4-6-10-17/h4-12,15H,2-3,13-14,16H2,1H3

InChI Key

IBPXBPPFVGQUBI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=CC=CC=C2C(=CC1=O)CC3=CC=CC=C3

Origin of Product

United States

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